

comparing different 2'-hydroxyl protecting groups for RNA synthesis

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Compound of Interest

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A comprehensive guide to selecting the optimal 2'-hydroxyl protecting group for RNA synthesis is crucial for researchers and drug development professionals. The choice of protecting group significantly impacts coupling efficiency, deprotection conditions, and the overall yield and purity of the synthesized RNA oligonucleotides. This guide provides a detailed comparison of the most commonly used 2'-hydroxyl protecting groups: tert-butyldimethylsilyl (TBDMS), triisopropylsilyloxymethyl (TOM), and bis(2-acetoxyethoxy)methyl (ACE), with supporting experimental data and protocols.

Comparison of 2'-Hydroxyl Protecting Groups

The selection of a 2'-hydroxyl protecting group is a critical decision in solid-phase RNA synthesis. The ideal protecting group should be stable throughout the synthesis cycles, not hinder the coupling reaction, and be cleanly removed under mild conditions without causing any damage to the RNA product.^{[1][2]}

Key Characteristics

- TBDMS (tert-butyldimethylsilyl): As the traditional and most widely used protecting group, TBDMS is well-established in RNA synthesis.^{[3][4]} However, its bulky nature can lead to steric hindrance, potentially lowering coupling efficiencies, especially for longer RNA

sequences.^{[3][5]} A notable drawback of TBDMS is its potential for 2' to 3' migration under basic conditions, which can result in the formation of non-biological 2'-5' phosphodiester linkages.^{[6][7]}

- TOM (Triisopropylsilyloxymethyl): The TOM protecting group was developed to overcome some of the limitations of TBDMS.^{[5][8]} An oxymethyl spacer distances the bulky silyl group from the reaction center, reducing steric hindrance and leading to higher coupling efficiencies and shorter coupling times.^{[3][6][7]} This makes TOM particularly suitable for the synthesis of long RNA oligonucleotides.^{[3][6]} Furthermore, the acetal linkage in the TOM group prevents the 2' to 3' migration observed with TBDMS.^{[6][7]}
- ACE (bis(2-acetoxyethoxy)methyl): ACE chemistry offers a different approach, utilizing an acid-labile orthoester protecting group for the 2'-hydroxyl position in combination with a silyl ether protecting group for the 5'-hydroxyl.^{[5][9][10]} This strategy results in rapid coupling rates, comparable to DNA synthesis, and allows for the synthesis of long RNA sequences.^{[10][11]} A key advantage of the ACE methodology is that the 2'-protected RNA is stable and can be purified before the final deprotection step, which is performed under mild acidic conditions.^{[4][12]}

Quantitative Data Comparison

The following table summarizes the key performance metrics of the TBDMS, TOM, and ACE protecting groups based on available experimental data.

Protecting Group	Average Coupling Efficiency (%)	Recommended Coupling Time	Deprotection Conditions	Key Advantages	Key Disadvantages
TBDMS	97.5 - 99% [13]	5 - 15 minutes[4] [13]	Basic cleavage followed by fluoride treatment (e.g., TEA·3HF, TBAF)[8][14]	Well-established chemistry, cost-effective. [15]	Steric hindrance, potential for 2'-3' migration, harsher deprotection. [3][5][6]
TOM	>99%[16]	2.5 - 6 minutes[3] [17]	Basic cleavage followed by fluoride treatment (e.g., TEA·3HF, TBAF)[6][18]	Higher coupling efficiency, reduced steric hindrance, no 2'-3' migration, ideal for long RNA.[3][6][7]	Higher cost compared to TBDMS.
ACE	>99%[11]	< 60 seconds[10]	Multi-step: Base cleavage, then mild acid hydrolysis (pH 3.8)[4] [10]	Fast coupling, mild deprotection, stable 2'-protected intermediate for purification. [4][10][12]	Requires modified synthesizer protocols and different 5'-protection. [12]

Experimental Protocols

Detailed methodologies for RNA synthesis and deprotection are crucial for reproducible results. Below are representative protocols for each of the discussed protecting groups.

TBDMS-Protected RNA Synthesis and Deprotection

Synthesis Cycle: A standard solid-phase synthesis cycle using an automated DNA/RNA synthesizer is employed with TBDMS-protected phosphoramidites.

- **Detritylation:** Removal of the 5'-DMT group using a solution of dichloroacetic acid (DCA) or trichloroacetic acid (TCA) in dichloromethane.[13]
- **Coupling:** Activation of the TBDMS-protected phosphoramidite with an activator like 5-ethylthio-1H-tetrazole (ETT) or 5-benzylthio-1H-tetrazole (BTT) and coupling to the free 5'-hydroxyl group of the growing oligonucleotide chain. A coupling time of 5-15 minutes is typically used.[8][13]
- **Capping:** Acetylation of any unreacted 5'-hydroxyl groups using a capping solution (e.g., acetic anhydride and N-methylimidazole).[8]
- **Oxidation:** Oxidation of the phosphite triester linkage to the more stable phosphate triester using an iodine solution.[8]

Deprotection:

- **Cleavage and Base Deprotection:** The solid support is treated with a mixture of aqueous ammonia and ethanol or a solution of methylamine in ethanol/water (EMAM) to cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases and the phosphate backbone.[8][14]
- **2'-O-TBDMS Deprotection:** The dried oligonucleotide is redissolved in a solution of triethylamine trihydrofluoride (TEA·3HF) or tetrabutylammonium fluoride (TBAF) in a solvent like DMSO or THF and heated to remove the TBDMS groups.[14][19]
- **Quenching and Desalting:** The reaction is quenched, and the fully deprotected RNA is desalted using techniques like ethanol precipitation or cartridge purification.[14]

TOM-Protected RNA Synthesis and Deprotection

Synthesis Cycle: The synthesis cycle for TOM-protected phosphoramidites is similar to that of TBDMS, but often with shorter coupling times.

- Detritylation: Removal of the 5'-DMT group.[17]
- Coupling: Activation with ETT or BTT. Coupling times can be as short as 2.5-6 minutes.[3][17]
- Capping: Acetylation of unreacted 5'-hydroxyls.[17]
- Oxidation: Oxidation of the phosphite linkage.[17]

Deprotection:

- Cleavage and Base Deprotection: Treatment with ammonium hydroxide/methylamine (AMA) or EMAM cleaves the oligonucleotide from the support and removes base and phosphate protecting groups.[6][17]
- 2'-O-TOM Deprotection: The TOM groups are removed by treatment with a fluoride source such as TEA·3HF or TBAF.[17][18]
- Desalting: The final RNA product is desalted.[17]

ACE-Protected RNA Synthesis and Deprotection

Synthesis Cycle: ACE chemistry requires a modified synthesizer setup due to the use of a 5'-silyl protecting group.

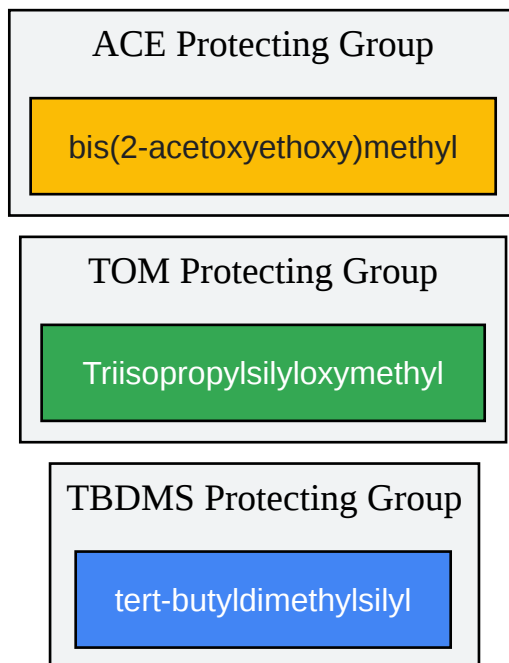
- 5'-Silyl Group Cleavage: Removal of the 5'-silyl ether protecting group using a fluoride source.[10]
- Coupling: The 2'-ACE-protected phosphoramidite is coupled to the free 5'-hydroxyl group. Coupling times are typically less than 60 seconds.[10]
- Capping: Capping of unreacted hydroxyls.[10]
- Oxidation: Oxidation of the phosphite linkage.[10]

Deprotection:

- Phosphate Deprotection: The methyl protecting groups on the phosphates are removed using a solution of disodium-2-carbamoyl-2-cyanoethylene-1,1-dithiolate trihydrate (S2Na2) in DMF.[10]
- Cleavage and Base/2'-ACE Modification: The solid support is treated with aqueous methylamine, which cleaves the oligonucleotide, deprotects the exocyclic amines, and modifies the 2'-ACE groups.[10]
- 2'-ACE Group Removal: The modified 2'-ACE groups are hydrolyzed under mild acidic conditions (e.g., pH 3.8) to yield the final deprotected RNA.[4][10]

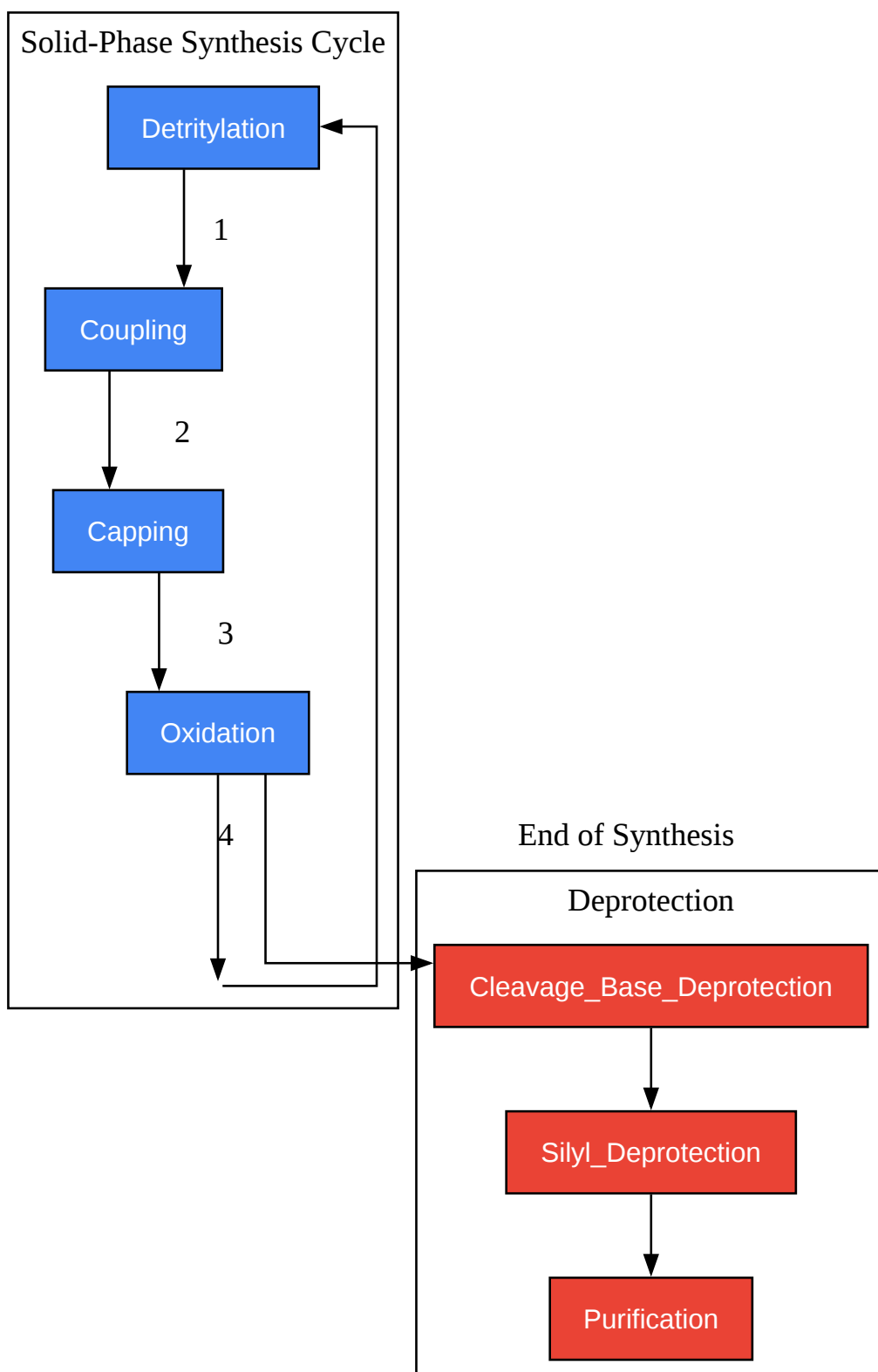
Visualizing the Workflow and Structures

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.



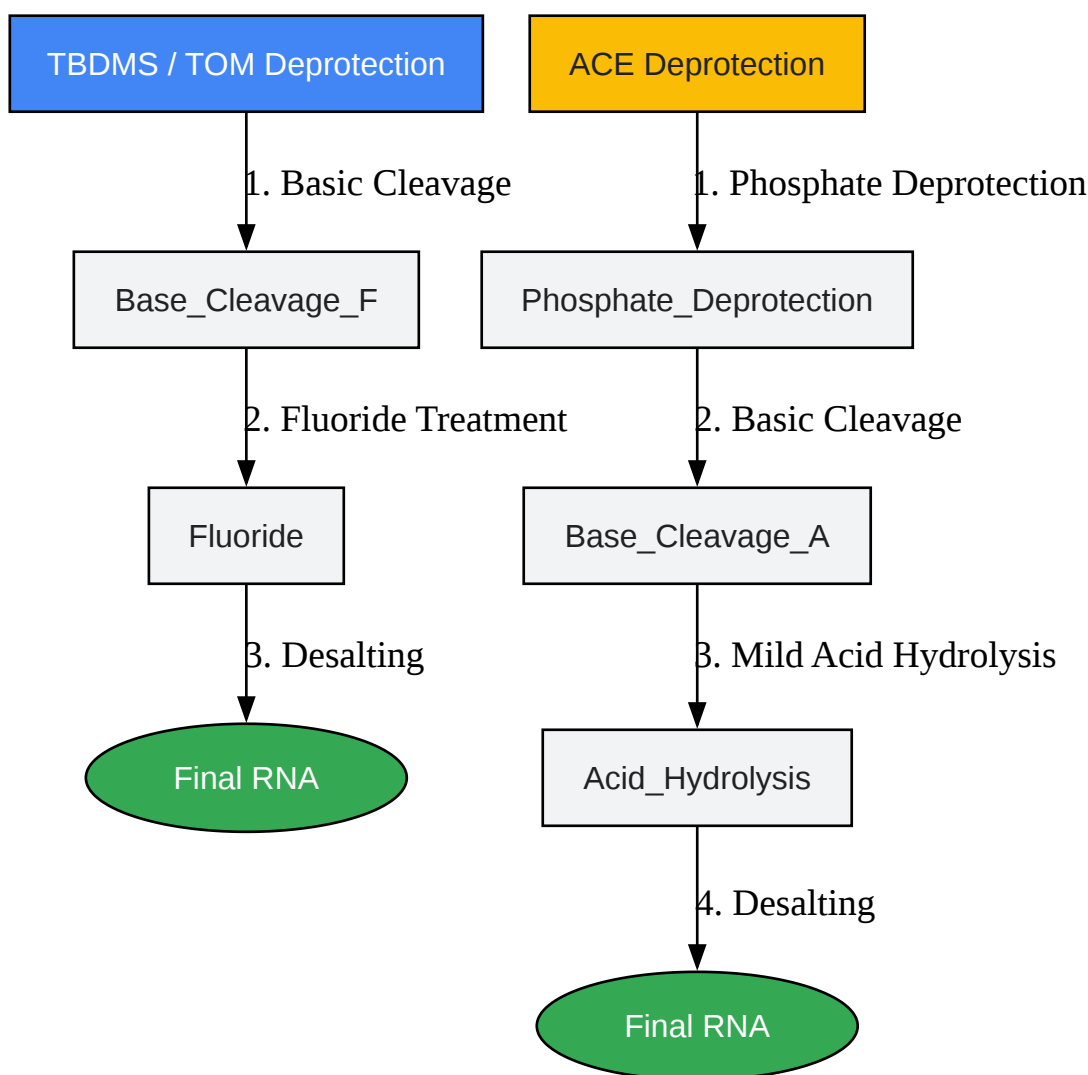
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Caption: Chemical structures of common 2'-hydroxyl protecting groups.



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Caption: General workflow for solid-phase RNA synthesis and deprotection.



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Caption: Comparison of deprotection workflows for different protecting groups.

Conclusion

The choice between TBDMS, TOM, and ACE for 2'-hydroxyl protection in RNA synthesis depends on the specific application, desired oligonucleotide length, and available resources. TBDMS remains a viable option for shorter RNA sequences where cost is a primary concern. TOM offers superior performance for longer and more complex RNA molecules due to its higher coupling efficiency and prevention of isomeric impurities.[7][15] ACE chemistry provides a high-throughput and efficient method for producing long and highly pure RNA, albeit with the need for specialized synthesizer protocols.[11][12] By carefully considering the data and

protocols presented in this guide, researchers can make an informed decision to optimize their RNA synthesis outcomes.

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